molecular formula C20H22ClNO B13844177 N-desmethyldapoxetine

N-desmethyldapoxetine

Cat. No.: B13844177
M. Wt: 327.8 g/mol
InChI Key: USKHWFSVXPFHHA-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-desmethyldapoxetine is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used to treat premature ejaculation. This compound is formed through the N-demethylation of dapoxetine and retains some of the pharmacological properties of its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-desmethyldapoxetine involves the N-demethylation of dapoxetine. One method involves the use of a demethylating agent such as boron tribromide (BBr3) under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent degradation of the product .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The process involves the same demethylation reaction but is optimized for large-scale production with considerations for safety, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

N-desmethyldapoxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-desmethyldapoxetine has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of dapoxetine.

    Biology: Investigated for its effects on serotonin reuptake and its potential as a therapeutic agent.

    Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of premature ejaculation.

    Industry: Utilized in the development of new SSRIs and related compounds

Mechanism of Action

N-desmethyldapoxetine exerts its effects by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing serotonin levels in the brain. This action is similar to that of its parent compound, dapoxetine. The compound binds to the serotonin transporter (SERT) and prevents the reabsorption of serotonin into the presynaptic neuron, enhancing serotonergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-desmethyldapoxetine is unique in its specific application for premature ejaculation and its formation as a metabolite of dapoxetine. Unlike other SSRIs, it is specifically designed for short-term use and has a rapid onset of action .

Properties

Molecular Formula

C20H22ClNO

Molecular Weight

327.8 g/mol

IUPAC Name

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1

InChI Key

USKHWFSVXPFHHA-FYZYNONXSA-N

Isomeric SMILES

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl

Canonical SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl

Origin of Product

United States

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